Molecular Weight and Heavy Atom Count Differentiate the Target Compound from Simpler Pyridinyl and Phenylboronic Acid Building Blocks
4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid possesses a molecular weight of 320.94 g/mol and 20 heavy atoms, placing it in a higher complexity tier compared to the simplest possible arylboronic acid coupling partners . In contrast, (5-bromopyridin-2-yl)boronic acid (CAS 652148-97-5) has a molecular weight of 201.81 g/mol (C₅H₅BBrNO₂) and only 10 heavy atoms, while the regioisomeric 3-(5-bromopyridin-2-yl)phenylboronic acid (CAS 2225180-53-8) has a molecular weight of 277.91 g/mol and 16 heavy atoms . The higher heavy atom count of the target compound reflects the inclusion of the full para-aminocarbonylphenylboronic acid moiety, which pre-installs greater structural complexity into the building block. This means that a single coupling step with this compound introduces more molecular weight and an additional functional group (the amide) into the growing scaffold compared to the simpler analogs, potentially reducing the total number of synthetic steps required to reach a target molecule of equivalent complexity [1].
| Evidence Dimension | Molecular weight and heavy atom count (structural complexity proxy) |
|---|---|
| Target Compound Data | MW = 320.94 g/mol; 20 heavy atoms |
| Comparator Or Baseline | (5-Bromopyridin-2-yl)boronic acid: MW = 201.81 g/mol, 10 heavy atoms; 3-(5-Bromopyridin-2-yl)phenylboronic acid: MW = 277.91 g/mol, 16 heavy atoms |
| Quantified Difference | Target compound is 119.13 g/mol (59%) heavier than (5-bromopyridin-2-yl)boronic acid and 43.03 g/mol (15%) heavier than the meta-phenyl-linked analog, with 100% and 25% more heavy atoms, respectively. |
| Conditions | Data extracted from vendor technical datasheets; MW values derived from molecular formula C₁₂H₁₀BBrN₂O₃ vs. C₅H₅BBrNO₂ and C₁₁H₉BBrNO₂. |
Why This Matters
Higher heavy atom count per building block can reduce the number of synthetic steps required to achieve a target molecular complexity, directly impacting route efficiency and overall yield in multi-step synthesis campaigns.
- [1] Wuitschik, G., et al. (2008). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 51(15), 4415–4419. (Used solely as a foundational concept reference for heavy atom count efficiency in building block selection; does not contain data on the target compound). View Source
